
5,8,14-Eicosatrienoic acid, 11,12-dihydroxy-, (5Z,8Z,14Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8,14-Eicosatrienoic acid, 11,12-dihydroxy-, (5Z,8Z,14Z)-, also known as 11,12-EET, is a type of epoxyeicosatrienoic acid (EET) that is produced by the metabolism of arachidonic acid. EETs are important signaling molecules that play a role in regulating cardiovascular and renal function, inflammation, and angiogenesis.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Biomarkers
- Epoxyeicosatrienoic Acids (EETs) as Biomarkers : EETs, including compounds like 11,12-EET, are metabolically transformed into dihydroxyeicosatrienoic acids (DHETs) and have been studied for their role in vascular endothelial function. A sensitive LC-MS/MS method for quantifying EETs and DHETs in human plasma has been developed, which is useful for assessing endothelial function (Duflot et al., 2017).
Enzymatic Transformations
- Renal Cortex Microsomes Metabolism : Microsomes from the rabbit renal cortex can metabolize arachidonic acid to produce metabolites like 11,12-dihydroxy-5,8,14-eicosatrienoic acid (Oliw & Oates, 1981).
Yeast Metabolism
- Yeast Dipodascopsis Metabolism : The yeast Dipodascopsis uninucleata can convert fatty acids with a 5Z,8Z-diene system into 3-hydroxy metabolites, including compounds like 3-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid (Venter et al., 1997).
Novel Oxylipins Formation
- Formation of Novel Oxylipins : Research on prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase has revealed the transformation of 5,8,11-eicosatrienoic acid into various metabolites, including trihydroxy acids and epoxy-hydroxy acids, highlighting the complex enzymatic pathways involving this compound (Oliw et al., 1993).
Enzymatic Synthesis and Biochemical Intermediates
- Enzymatic Synthesis of Prostaglandins : Studies on the synthesis of various prostaglandins and leukotrienes have utilized derivatives of eicosatrienoic acids, illustrating their importance as biochemical intermediates in eicosanoid synthesis (Kitamura et al., 1988).
Platelet Metabolism
- Human Platelet Metabolism : Eicosatrienoic acid derivatives like 11,12-dihydroxy-5,8,14-eicosatrienoic acid have been studied in the context of human platelet metabolism, revealing their role in the formation of biologically active compounds (Falardeau et al., 1976).
Red Blood Cell Eicosanoids
- Red Blood Cell Eicosanoids : Research has identified novel eicosanoids like 5,6-trans-epoxyeicosatrienoic acid in the phospholipids of red blood cells, indicating the presence of these derivatives in cellular metabolism and potentially their roles in vasoregulation (Jiang et al., 2004).
Propiedades
Nombre del producto |
5,8,14-Eicosatrienoic acid, 11,12-dihydroxy-, (5Z,8Z,14Z)- |
|---|---|
Fórmula molecular |
C20H34O4 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(5Z,8Z,11S,12R,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1 |
Clave InChI |
LRPPQRCHCPFBPE-LZXKBWHHSA-N |
SMILES isomérico |
CCCCC/C=C\C[C@H]([C@H](C/C=C\C/C=C\CCCC(=O)O)O)O |
SMILES |
CCCCC/C=CC[C@@H](O)[C@@H](O)C/C=CC/C=CCCCC(O)=O |
SMILES canónico |
CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
Sinónimos |
(±)11,12-DiHETrE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



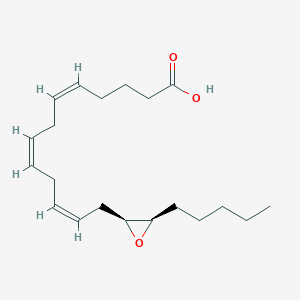

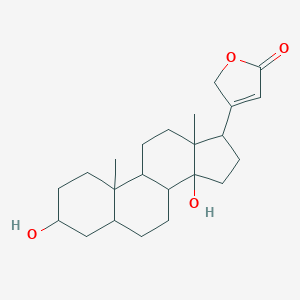


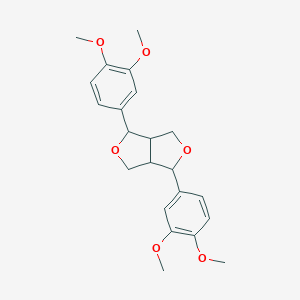
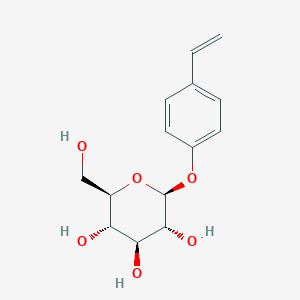


![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)


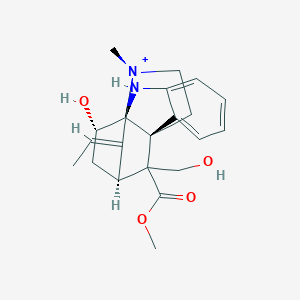
![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)